(R)-1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC16483694
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClF3N |
|---|---|
| Molecular Weight | 189.60 g/mol |
| IUPAC Name | (1R)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m1./s1 |
| Standard InChI Key | HHUPGJBPRKSYMW-NUBCRITNSA-N |
| Isomeric SMILES | C1CC(C1)[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1CC(C1)C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic name for this compound, (R)-1-cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride, reflects its chiral center at the carbon bearing the amine group. The (R)-configuration is explicitly denoted in the SMILES string , which specifies the spatial arrangement of substituents around the stereogenic center . The cyclobutyl group introduces ring strain, while the trifluoromethyl moiety enhances metabolic stability and lipophilicity, traits often desirable in drug design .
Molecular and Crystallographic Data
Physicochemical Properties
Spectroscopic Characteristics
While experimental spectral data (e.g., , ) are absent from the reviewed sources, computational predictions using tools like PubChem’s structure generator suggest distinct signals for the cyclobutyl protons (δ ~2.0–3.0 ppm) and the amine group (δ ~1.5 ppm) . The trifluoromethyl group would produce a characteristic signal near δ -60 to -70 ppm .
Synthesis and Manufacturing
Synthetic Routes
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Chiral Resolution: Kinetic resolution of racemic mixtures using enantioselective catalysts.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Industrial Production
Suppliers like AChemBlock offer the compound at 97% purity, with a catalog price of $650 per 250 mg . Scaling production would require optimizing stereochemical control—a challenge given the compound’s chiral center and sensitivity to reaction conditions.
Applications in Drug Discovery
Pharmacokinetic Considerations
The cyclobutyl ring’s strain energy (~26 kcal/mol) could influence conformational flexibility, potentially affecting bioavailability. Fluorine atoms improve membrane permeability, as seen in FDA-approved drugs like sitagliptin .
Future Directions
Further research should prioritize:
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Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.
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Biological Screening: Evaluating MAGL inhibition and other pharmacological activities.
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Stability Studies: Assessing shelf-life under varying temperatures and humidities.
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